1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one
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Overview
Description
1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a furan ring, an oxadiazole ring, and a phenyl group attached to a heptanone chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Synthesis of Furan-2-carboxylic Acid Hydrazide: This is achieved by reacting furan-2-carboxylic acid with hydrazine hydrate.
Formation of 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol: The hydrazide is then reacted with carbon disulfide in the presence of a base to form the oxadiazole ring.
Coupling with 7-Phenylheptan-1-one: The final step involves coupling the oxadiazole derivative with 7-phenylheptan-1-one under suitable conditions to yield the target compound.
Chemical Reactions Analysis
1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and furan rings. These interactions can lead to the modulation of biological pathways, resulting in its observed pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial properties.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Studied for its anti-inflammatory and analgesic activities.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Evaluated for its antimicrobial activity.
The uniqueness of 1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
849798-79-4 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one |
InChI |
InChI=1S/C19H20N2O3/c22-16(18-20-21-19(24-18)17-13-8-14-23-17)12-7-2-1-4-9-15-10-5-3-6-11-15/h3,5-6,8,10-11,13-14H,1-2,4,7,9,12H2 |
InChI Key |
FKFVIVTXKDACMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NN=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
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